1,3-Propanesultam vs. 1,3-Propanesultone: Synthetic Utility and Safety Differentiation
1,3-Propanesultam enables selective N-arylation via palladium-catalyzed cross-coupling in 62–93% isolated yield, a transformation not accessible to 1,3-propanesultone [1]. Conversely, 1,3-propanesultone is a potent carcinogen (IARC Group 2B) that induces tumors in rats even after a single dose and undergoes nucleophilic ring-opening rather than selective N-functionalization [2]. This functional dichotomy dictates that sultam must be procured for applications requiring controlled N-derivatization without introducing genotoxic liabilities.
| Evidence Dimension | Synthetic Utility (N-Arylation Yield) vs. Safety Profile |
|---|---|
| Target Compound Data | 1,3-Propanesultam: 62–93% isolated yield in Pd-catalyzed N-arylation [1] |
| Comparator Or Baseline | 1,3-Propanesultone: Not applicable (undergoes ring-opening); IARC Group 2B carcinogen; induces tumors in rats after single dose [2] |
| Quantified Difference | Exclusive N-functionalization pathway vs. carcinogenic ring-opening |
| Conditions | Pd-catalyzed cross-coupling with aryl halides using Xantphos ligand [1] |
Why This Matters
Procurement of 1,3-propanesultam over 1,3-propanesultone is mandated when the synthetic route requires N-arylation or when safety protocols exclude genotoxic intermediates.
- [1] Steinhuebel, D., et al. (2004). Synthesis of N-arylated sultams: palladium- and copper-catalyzed cross coupling of aryl halides with 1,4-butane and 1,3-propanesultams. Tetrahedron Letters, 45(10), 2195-2197. View Source
- [2] Bolt, H. M., & Golka, K. (2004). 1,3-Propane sultone, an extremely potent experimental carcinogen: what should be expected in humans? Toxicology Letters, 151(1), 251-254. View Source
